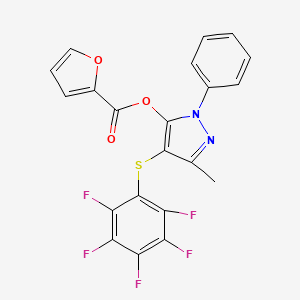

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate

Beschreibung

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a perfluorophenyl thio group

Eigenschaften

IUPAC Name |

[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5N2O3S/c1-10-18(32-19-16(25)14(23)13(22)15(24)17(19)26)20(31-21(29)12-8-5-9-30-12)28(27-10)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQICZRHQCYHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

Introduction of the perfluorophenyl thio group: This step involves the nucleophilic substitution reaction where a perfluorophenyl thiol reacts with the pyrazole intermediate.

Formation of the furan-2-carboxylate: This is typically done through esterification reactions involving furan-2-carboxylic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the perfluorophenyl thio group.

Reduction: Reduction reactions can occur at the carbonyl group in the furan-2-carboxylate moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Wirkmechanismus

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenyl thio group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole and furan rings may interact with specific proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-methyl-4-((phenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate: Similar structure but lacks the perfluorophenyl group.

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the perfluorophenyl thio group in 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biologische Aktivität

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, which is known for diverse biological activities. Its structure can be represented as follows:

This structure includes a pyrazole ring, a furan moiety, and a perfluorophenyl thio group, which may contribute to its unique biological properties.

Research indicates that pyrazole derivatives often exert their biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation. For instance, they may target kinases associated with cancer cell signaling pathways, such as BRAF and EGFR, leading to reduced tumor growth and survival in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For example, compounds similar to 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate have shown promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis in MCF-7 breast cancer cells has been noted, suggesting its potential as an adjunct therapy when combined with traditional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| MDA-MB-231 | 15.0 | Inhibits proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against several pathogens. Research has highlighted its effectiveness against both bacterial and fungal strains. A notable study found that related pyrazole compounds displayed significant antifungal activity with EC50 values comparable to established antifungals .

| Pathogen | EC50 (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 0.45 | Strong antifungal activity |

| Staphylococcus aureus | 0.75 | Moderate antibacterial activity |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that the incorporation of a perfluorophenyl thio group significantly enhanced the cytotoxicity compared to non-substituted analogs .

- Antifungal Screening : Another investigation into the antifungal properties of pyrazole derivatives revealed that certain compounds exhibited remarkable activity against phytopathogenic fungi, suggesting potential applications in agriculture as biopesticides .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how are intermediates purified?

The compound is synthesized via multi-step condensation reactions, often starting with a 1,5-diarylpyrazole core template. Key steps include:

- Step 1 : Formation of the pyrazole ring through cyclocondensation of hydrazine derivatives with β-keto esters or diketenes .

- Step 2 : Introduction of the perfluorophenylthio group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions .

- Step 3 : Esterification of the furan-2-carboxylate moiety using DCC/DMAP coupling .

Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is used to isolate intermediates, while final product purity (>97%) is confirmed by LC-MS and elemental analysis .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray Crystallography : Resolves crystal packing and anisotropic displacement parameters using SHELXL for refinement . ORTEP-III generates thermal ellipsoid diagrams .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model anisotropic displacement parameters for overlapping atoms .

- Twinning : Employ the TWIN/BASF commands in SHELXL to refine twin fractions and HKLF 5 data .

- Validation : Cross-check with Density Functional Theory (DFT)-optimized geometries (e.g., Gaussian09) to identify bond-length/angle deviations >3σ .

Example : A 2024 study resolved a perfluorophenyl ring disorder by partitioning occupancy ratios (60:40) and refining restraints on displacement parameters .

Advanced: What strategies are effective for identifying the compound’s pharmacological targets?

- Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 or 5-LOX, leveraging the compound’s thioether and fluorinated motifs for hydrophobic interactions .

- In Vitro Assays :

- Data Triangulation : Compare docking scores with experimental IC₅₀ values to resolve false positives (e.g., a 2023 study identified off-target binding to mGluR5 ).

Advanced: How should reactive intermediates (e.g., thiyl radicals) be stabilized during synthesis?

- Stabilization Methods :

- Monitoring : Use in situ FTIR to detect thiyl radical intermediates (characteristic S-O stretches at ~1100 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential arylthiol toxicity .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration via licensed waste management services .

Table 1. Key Techniques for Structural and Functional Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.